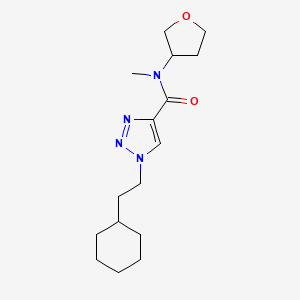![molecular formula C15H12N4O B5956981 N'-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5956981.png)
N'-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-C=N-NH-)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone. One common method involves the reaction of benzohydrazide with 2-formyl-1H-benzimidazole under reflux conditions in ethanol. The reaction mixture is usually heated for several hours until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial methods may employ continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction could produce hydrazine derivatives.
科学的研究の応用
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE has been studied for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound exhibits potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research has shown its potential as an anti-inflammatory and antimicrobial agent.
Industry: It can be used in the development of corrosion inhibitors for metals.
作用機序
The mechanism of action of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to donate and accept electrons makes it effective in redox reactions, contributing to its biological activities .
類似化合物との比較
Similar Compounds
- N’-[(1-methyl-1H-1,3-benzodiazol-2-yl)methylidene]benzohydrazide
- N’-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide
Uniqueness
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(11-6-2-1-3-7-11)19-16-10-14-17-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,18)(H,19,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAXHYMMDDZVBN-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-phenyl-N-{[1-(8-quinolinylmethyl)-3-piperidinyl]methyl}methanesulfonamide](/img/structure/B5956900.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B5956903.png)
![ethyl 1-(oxan-4-yl)-3-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxylate](/img/structure/B5956924.png)
![N-(3,5-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5956930.png)
![ethyl N-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}glycinate](/img/structure/B5956934.png)

![2-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5956948.png)

![7-methyl-2-[(E)-2-methyl-3-phenylprop-2-enyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5956957.png)
![1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol](/img/structure/B5956966.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B5956969.png)
![2-[(6-methyl-2-pyridinyl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5956973.png)
![1-ETHYL-4-NITRO-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5956984.png)
![4-(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5956988.png)
